3,4-Dichlorophenylacetone

Description

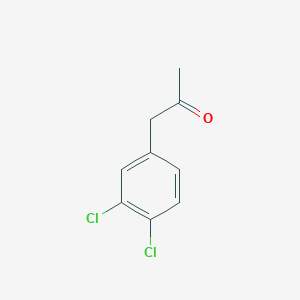

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUAASWQUWIMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976452 | |

| Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-42-9, 6097-32-1 | |

| Record name | 3',4'-Dichloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Core Chemical Properties and Structural Elucidation

An In-depth Technical Guide to 3,4-Dichlorophenylacetone: Properties, Synthesis, and Analysis

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by its IUPAC name 1-(3,4-dichlorophenyl)propan-2-one, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. Its structural motif, featuring a dichlorinated phenyl ring attached to an acetone moiety, makes it a valuable and versatile building block. This compound serves as a critical intermediate in the development of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Researchers have utilized this precursor in the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs, as well as in the creation of specialized polymers and resins.[1]

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It details the compound's core chemical properties, outlines a logical synthetic pathway, presents a robust workflow for its analytical characterization, and summarizes essential safety protocols. The content herein is synthesized from established chemical principles and data on structurally analogous compounds to provide field-proven insights and predictive analysis where specific experimental data is not publicly available.

The identity and behavior of this compound are defined by its physicochemical properties and molecular structure.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | 1-(3,4-dichlorophenyl)propan-2-one | [2] |

| Synonyms | 3',4'-Dichlorophenylacetone | [1] |

| CAS Number | 6097-32-1 | [1] |

| Molecular Formula | C₉H₈Cl₂O | [1] |

| Molecular Weight | 203.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98.5% (as determined by GC) | [1] |

| Storage | Store at 0-8 °C, tightly sealed | [1] |

Chemical Structure

The structure consists of a 1,2-dichlorobenzene ring connected via a methylene bridge to the C2 position of a propan-2-one chain.

Predicted Spectroscopic Data for Structural Elucidation

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ ~7.4 ppm (d, 1H), δ ~7.3 ppm (dd, 1H), δ ~7.1 ppm (d, 1H), δ ~3.7 ppm (s, 2H), δ ~2.2 ppm (s, 3H) | Aromatic protons will appear as distinct doublets and a doublet of doublets. The methylene (CH₂) protons are a singlet adjacent to the carbonyl and aromatic ring. The methyl (CH₃) protons are a singlet adjacent to the carbonyl. |

| ¹³C NMR | δ ~205 ppm (C=O), δ ~135-128 ppm (Aromatic C), δ ~50 ppm (CH₂), δ ~30 ppm (CH₃) | The ketone carbonyl carbon is highly deshielded and appears far downfield.[3][4][5] Aromatic carbons appear in their characteristic region. The aliphatic methylene and methyl carbons are shielded and appear upfield. |

| FTIR | ~3100-3000 cm⁻¹ (Ar C-H), ~2950-2850 cm⁻¹ (Aliphatic C-H), ~1715 cm⁻¹ (strong, C=O stretch), ~1600-1450 cm⁻¹ (C=C ring stretch) | These absorptions are characteristic of the key functional groups: aromatic C-H, aliphatic C-H, a sharp and strong ketone carbonyl stretch, and aromatic ring vibrations.[6][7] |

| Mass Spec (EI) | M⁺˙ at m/z 202, M+2 at m/z 204, M+4 at m/z 206. Key fragments at m/z 159/161 ([M-CH₃CO]⁺) and m/z 43 ([CH₃CO]⁺). | The molecular ion peak will exhibit a characteristic 9:6:1 ratio due to the two chlorine isotopes (³⁵Cl and ³⁷Cl).[8] Fragmentation will likely occur via alpha-cleavage, with loss of the acetyl radical ([M-43]) or formation of the acetyl cation ([9]).[10][11] |

Section 2: Synthesis and Mechanistic Insights

A common and logical approach to synthesizing aryl acetones like this compound is through the reaction of a corresponding benzyl halide with an acetone enolate equivalent. A robust synthetic protocol is detailed below.

Proposed Synthetic Pathway: Nucleophilic Substitution

This two-step pathway begins with the free-radical chlorination of 3,4-dichlorotoluene to form the reactive benzyl chloride intermediate, which is then subjected to nucleophilic substitution.

Causality in Experimental Design

-

Step 1: Radical Chlorination: The synthesis of the 3,4-dichlorobenzyl chloride intermediate from 3,4-dichlorotoluene is a well-established benzylic halogenation.[12] This reaction proceeds via a free-radical mechanism, initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). Chlorine is introduced selectively at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring, making this pathway more favorable than chlorination of the ring itself under these conditions.

-

Step 2: Acetoacetic Ester Synthesis: The acetoacetic ester synthesis is a classic and highly reliable method for producing methyl ketones. 3,4-Dichlorobenzyl chloride is treated with the sodium salt of ethyl acetoacetate (an acetone enolate equivalent). This proceeds via an Sₙ2 mechanism, where the enolate acts as the nucleophile. The resulting intermediate is then subjected to acidic hydrolysis and heated, which causes decarboxylation to yield the final this compound product. This multi-step sequence is preferred for its high efficiency and control, avoiding issues like polyalkylation.

Experimental Protocol: Synthesis via Acetoacetic Ester Route

Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck flask equipped with a reflux condenser and an argon inlet, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol.

-

Formation of Enolate: To the cooled sodium ethoxide solution, add 13.0 g (100 mmol) of ethyl acetoacetate dropwise while stirring.

-

Alkylation: Add 19.5 g (100 mmol) of 3,4-dichlorobenzyl chloride to the enolate solution. Heat the mixture to reflux for 3-4 hours until TLC analysis indicates the consumption of the benzyl chloride.

-

Workup and Saponification: Cool the reaction mixture and remove the ethanol under reduced pressure. Add 50 mL of 10% aqueous NaOH solution and reflux for 1 hour to saponify the ester.

-

Decarboxylation: Cool the mixture and carefully acidify with 6M HCl until the pH is ~1-2. Heat the mixture to reflux for 2-3 hours to effect decarboxylation. CO₂ evolution will be observed.

-

Isolation and Purification: Cool the reaction mixture and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane/ethyl acetate.

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. A multi-step analytical workflow ensures the material meets the required specifications for further research.

References

- 1. rsc.org [rsc.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C-13 nmr spectrum of propanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetone C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]

- 12. Organic Syntheses Procedure [orgsyn.org]

3,4-Dichlorophenylacetone CAS number 6097-32-1 properties

An In-depth Technical Guide to 3,4-Dichlorophenylacetone (CAS 6097-32-1) for Advanced Research and Development

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 6097-32-1), a pivotal chemical intermediate for professionals in pharmaceutical development, agrochemical synthesis, and material science. This guide delineates its core physicochemical properties, expected spectroscopic signatures, a representative synthesis protocol with mechanistic rationale, and key applications. Furthermore, it outlines robust analytical methodologies for purity assessment and details critical safety and handling protocols. The content is structured to provide not just data, but actionable, field-proven insights grounded in established chemical principles, empowering researchers to leverage this versatile compound effectively and safely in their R&D endeavors.

Introduction: A Versatile Chlorinated Aromatic Building Block

This compound, also known as 1-(3,4-Dichlorophenyl)propan-2-one, is a chlorinated aromatic ketone that serves as a highly versatile precursor in organic synthesis.[1][2] Its molecular architecture, featuring a dichlorinated phenyl ring attached to an acetone moiety, offers a unique combination of stability and reactivity. The chlorine substituents on the aromatic ring significantly influence the electronic properties of the molecule and provide handles for further functionalization, while the reactive ketone group allows for a wide range of chemical transformations.[2]

These structural features make it an invaluable intermediate in the synthesis of complex organic molecules. It is prominently utilized in the development of active pharmaceutical ingredients (APIs), particularly analgesics and anti-inflammatory agents, as well as in the formulation of agrochemicals like pesticides.[1] Its utility also extends to the synthesis of complex aromatic compounds for the fragrance industry and the development of specialized polymers and resins.[1] This guide aims to serve as a detailed resource for scientists, providing the technical depth necessary to fully exploit the synthetic potential of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its successful application in research. This section details the known physical and chemical data for this compound and provides an expert interpretation of its expected spectroscopic profile.

Core Physicochemical Properties

The primary identifying and physical characteristics of this compound are summarized below. This data is essential for reaction planning, dosage calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 6097-32-1 | [1] |

| Synonyms | 1-(3,4-Dichlorophenyl)propan-2-one | [1] |

| Molecular Formula | C₉H₈Cl₂O | [1] |

| Molecular Weight | 203.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 96-98.5% (typically by GC) | [1] |

| Refractive Index | ~1.55 | [1] |

| Storage Conditions | Store in a dry, cool, well-ventilated place; 0-8 °C recommended | [1][3] |

Spectroscopic Signature Analysis

While publicly available spectra for this specific compound are scarce, its structure allows for a confident prediction of its spectral characteristics. This analysis is crucial for reaction monitoring and structural confirmation of the final product.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct sets of signals.

-

Aromatic Region (~7.0-7.5 ppm): The three protons on the dichlorinated phenyl ring would appear in this region. Due to the substitution pattern, they would present a complex splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet of doublets).

-

Methylene Protons (~3.7 ppm): A sharp singlet integrating to two protons is expected for the CH₂ group situated between the aromatic ring and the carbonyl group.

-

Methyl Protons (~2.2 ppm): A singlet integrating to three protons would correspond to the terminal methyl (CH₃) group of the acetone moiety.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would provide a carbon map of the molecule.

-

Carbonyl Carbon (~205 ppm): A prominent signal in the downfield region, characteristic of a ketone.

-

Aromatic Carbons (~130-140 ppm): Six signals are expected, though some may overlap. The carbons directly bonded to chlorine atoms will have their chemical shifts significantly influenced.

-

Methylene Carbon (~50 ppm): The CH₂ carbon signal.

-

Methyl Carbon (~30 ppm): The CH₃ carbon signal.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl group.

-

C=O Stretch (~1715 cm⁻¹): A very strong absorption indicating the presence of the ketone functional group.

-

C-H Aromatic Stretch (~3050-3100 cm⁻¹): Signals corresponding to the C-H bonds on the phenyl ring.

-

C-H Aliphatic Stretch (~2900-3000 cm⁻¹): Signals for the methylene and methyl C-H bonds.

-

C=C Aromatic Stretch (~1600 cm⁻¹ and ~1475 cm⁻¹): Absorptions from the phenyl ring skeletal vibrations.

-

-

MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the presence of two chlorine atoms. The expected peaks would be at m/z 202 (for ³⁵Cl, ³⁵Cl), 204 (for ³⁵Cl, ³⁷Cl), and 206 (for ³⁷Cl, ³⁷Cl) with a characteristic approximate ratio of 9:6:1. This isotopic pattern is a definitive confirmation of a dichlorinated compound.

-

Synthesis and Mechanistic Insights

While multiple synthetic routes to this compound may exist, a common and logical approach involves the acylation of 1,2-dichlorobenzene. This section provides a representative protocol and explains the chemical principles that ensure its success.

Representative Synthesis Protocol: Friedel-Crafts Acylation Approach

This two-step protocol is a robust method for preparing phenylacetones from the corresponding benzene derivative.

Step 1: Synthesis of 3,4-Dichlorophenylacetic acid This intermediate is commercially available but can be synthesized from 3,4-dichlorotoluene via oxidation.[4]

Step 2: Acylation of 3,4-Dichlorophenylacetic acid

-

Activation: In a flame-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer, suspend 3,4-Dichlorophenylacetic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM).

-

Reagent Addition: Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C to convert the carboxylic acid to the more reactive acyl chloride.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3,4-dichlorophenylacetyl chloride.

-

Methylation: The crude acyl chloride is dissolved in dry THF and treated with a methylating agent like methylmagnesium bromide (a Grignard reagent) or, more safely in a lab setting, with a methylcuprate reagent at low temperature (-78 °C) to form the final ketone product.

-

Quenching & Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified via column chromatography on silica gel or by recrystallization to yield pure this compound.

Rationale and Self-Validating System

-

Causality of Experimental Choices: The conversion of the carboxylic acid to an acyl chloride (Step 1-3) is critical because carboxylic acids themselves are not electrophilic enough to be directly acylated. The acyl chloride is a potent electrophile. The use of a soft nucleophile like a cuprate (Step 4) is often preferred for reacting with acyl chlorides to form ketones, as it helps prevent the common side reaction of over-addition (to form a tertiary alcohol) that can occur with more reactive organometallics like Grignard reagents.

-

Trustworthiness through In-Process Controls: The protocol's integrity is maintained by constant monitoring. The conversion to the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The progress of the final reaction (Step 4) should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The identity and purity of the final product must be confirmed by the spectroscopic methods detailed in Section 2.2.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound is defined by its role as a versatile synthetic intermediate.

-

Pharmaceutical Development: This is a primary application area. The compound serves as a crucial building block for synthesizing more complex molecules with potential therapeutic value. It is particularly noted for its use in developing anti-inflammatory and analgesic medications, where the dichlorophenyl moiety is a common feature in bioactive compounds.[1]

-

Agrochemical Synthesis: In the agrochemical industry, it is used to create active ingredients for pesticides and herbicides.[1] The chlorinated aromatic structure is a well-known toxophore in many crop protection agents. The related compound, 3,4-dichlorophenylacetic acid, has been identified as an auxin analog, promoting root growth in crops, highlighting the biological relevance of this chemical scaffold.[5][6]

-

Aromatic Compound and Material Science: The compound is also employed in the production of complex aromatic molecules used as fragrances and flavoring agents.[1] Furthermore, its structure can be incorporated into polymers and resins to confer specific properties, such as thermal stability or flame retardancy, contributing to advancements in material science.[1]

Analytical Methodologies

Accurate and reliable analytical methods are essential for ensuring the purity of this compound and for quantifying it in various matrices.

Chromatographic Characterization (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard and effective method for analyzing this compound due to the strong UV absorbance of the phenyl ring.

-

System Preparation: Use an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically effective. For example, start with a mixture of Acetonitrile and Water (e.g., 50:50 v/v), ramping to a higher concentration of Acetonitrile (e.g., 95:5 v/v) over 10-15 minutes. Both solvents should contain 0.1% formic acid or acetic acid to ensure sharp peak shapes.

-

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or acetonitrile to a known concentration (e.g., 1 mg/mL for a stock solution, then dilute further).

-

Injection and Detection: Inject a small volume (e.g., 10 µL) and monitor the effluent with a UV detector at a wavelength where the compound has high absorbance (e.g., ~254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Method Validation Principles

This analytical protocol is validated by:

-

Specificity: The method's ability to resolve the analyte peak from any impurities or degradation products.

-

Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range.

-

Accuracy & Precision: Confirmed by analyzing samples with known concentrations (recoveries) and demonstrating low variability in repeated measurements (RSD < 2%).[7][8]

Analytical Workflow Diagram

Caption: HPLC-UV workflow for purity analysis of this compound.

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety and maintain the integrity of the compound. The information below is derived from available Safety Data Sheets (SDS).

Hazard Identification

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[9] | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[9][10] | GHS07 (Exclamation Mark) |

| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation.[9] | GHS05 (Corrosion) |

| Skin Sensitization | H317: May cause an allergic skin reaction. | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation.[10] | GHS07 (Exclamation Mark) |

| Aquatic Hazard | H400/H412: Very toxic/Harmful to aquatic life. | GHS09 (Environment) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[11]

-

Ventilation: Handle only in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors.[3]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][11]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3][11]

-

Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[3][11]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[3]

-

Storage and Stability

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] For long-term stability and to preserve purity, storage at 0-8 °C is recommended.[1]

-

Incompatibilities: Keep away from heat, sources of ignition, and strong oxidizing agents.[3][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound (CAS 6097-32-1) is a chemical intermediate of significant value, bridging basic chemical synthesis with high-value applications in pharmaceuticals, agrochemicals, and materials science. Its utility is rooted in its distinct structural features—a reactive ketone function and a modifiable dichlorinated aromatic ring. This guide has provided a detailed technical framework covering its fundamental properties, predictive spectroscopic data, a viable synthesis strategy, and robust analytical methods. By adhering to the outlined safety and handling protocols, researchers can confidently and effectively utilize this compound as a key building block for innovation and discovery in their respective fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6097-32-1 | Benchchem [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,4-Dichlorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpachem.com [cpachem.com]

- 10. 6097-32-1|this compound|BLD Pharm [bldpharm.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. nj.gov [nj.gov]

Physical and chemical characteristics of 3,4-Dichlorophenylacetone

An In-depth Technical Guide to 3,4-Dichlorophenylacetone

Introduction

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of organic compounds. Characterized by a phenyl ring substituted with two chlorine atoms and an acetone side chain, its unique structure imparts specific reactivity and properties that make it a valuable precursor in diverse fields.[1][2] Primarily, it is recognized for its significant applications in the pharmaceutical and agrochemical industries, where it functions as a critical building block for active pharmaceutical ingredients (APIs) and crop protection agents.[1] Its stability and the reactivity of its ketone functional group allow for efficient incorporation into complex molecular frameworks, leading to improved yields and desired product qualities in synthetic chemistry.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, spectral properties, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | 1-(3,4-dichlorophenyl)propan-2-one | [1][2] |

| Synonyms | 3',4'-Dichlorophenylacetone | [1] |

| CAS Number | 6097-32-1 | [1][3] |

| Molecular Formula | C₉H₈Cl₂O | [1] |

| Molecular Weight | 203.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98.5% (GC) | [1] |

| Refractive Index | 1.55 | [1] |

| Storage | Store at 0-8 °C | [1] |

Chemical Structure and Reactivity

The reactivity of this compound is dictated by its molecular structure, which features a ketone functional group and a dichlorinated aromatic ring.

References

The Strategic Role of 3,4-Dichlorophenylacetone in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3,4-Dichlorophenylacetone, a key chlorinated aromatic building block, has emerged as a pivotal precursor in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique structural features and reactivity profile make it an invaluable intermediate for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and diverse applications. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, offering field-proven insights and detailed experimental protocols. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and execution of advanced synthetic strategies.

Introduction: The Significance of a Versatile Precursor

In the intricate world of chemical synthesis, the strategic selection of starting materials and intermediates is paramount to the successful and efficient construction of target molecules. This compound (also known as 1-(3,4-dichlorophenyl)propan-2-one) has garnered significant attention as a versatile and highly valuable precursor.[1] Its dichlorinated phenyl moiety is a common structural motif in a variety of biologically active compounds, influencing their pharmacokinetic and pharmacodynamic properties.[1] The presence of the reactive ketone functional group further enhances its utility, providing a handle for a wide array of chemical transformations.[1]

This guide will explore the synthesis of this compound, with a focus on the well-established Friedel-Crafts acylation reaction. We will then transition to its applications, providing detailed examples of its use in the synthesis of prominent pharmaceutical agents, including intermediates for the antidepressant sertraline and analogues of bupropion and tramadol. The overarching goal is to equip the reader with a thorough understanding of the causality behind experimental choices and to provide a framework for the reliable application of this precursor in their own research and development endeavors.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physical and chemical properties of a precursor is fundamental to its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 6097-32-1 | [2] |

| Molecular Formula | C₉H₈Cl₂O | [2] |

| Molecular Weight | 203.07 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Purity | ≥ 98.5% (GC) | [2] |

| Storage | Store at 0-8 °C | [2] |

Safety Profile: While a detailed safety data sheet (SDS) should always be consulted before handling, it is important to note that halogenated organic compounds require careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Mechanistic Approach

The most common and industrially scalable method for the synthesis of aryl ketones, including this compound, is the Friedel-Crafts acylation. This powerful reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3]

The Friedel-Crafts Acylation Pathway

The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of 1,2-dichlorobenzene with a suitable three-carbon acylating agent. A plausible acylating agent is chloroacetone, though the reaction can be complex.[4] A more controlled approach would involve the use of propionyl chloride or propionic anhydride.

Diagram: General Mechanism of Friedel-Crafts Acylation

Caption: The three key stages of the Friedel-Crafts acylation mechanism.

Causality in Experimental Choices:

-

Choice of Acylating Agent: Propionyl chloride is often preferred over propionic anhydride in laboratory settings due to its higher reactivity.[3]

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation.[5][3] It is crucial to use anhydrous AlCl₃ as it reacts violently with water. The catalyst is typically used in stoichiometric amounts because it complexes with the product ketone.[3]

-

Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.[5] It is important to ensure the solvent is anhydrous to prevent deactivation of the Lewis acid.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. This is to control the initial exothermic reaction between the acylating agent and the Lewis acid.

Illustrative Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a representative example based on general Friedel-Crafts acylation procedures and should be adapted and optimized with appropriate safety precautions.

Materials:

-

1,2-Dichlorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.0 eq) to the suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

-

Add 1,2-dichlorobenzene (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of several important active pharmaceutical ingredients (APIs). Its utility stems from the ability to transform the ketone functionality into other key groups, most notably amines, through reductive amination.

Precursor to the Sertraline Intermediate

Sertraline (Zoloft®) is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[6] A key intermediate in its synthesis is 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one.[4] While the direct conversion of this compound is not the primary route, related chemistries highlight its potential as a precursor to such tetralone systems. The synthesis of the tetralone intermediate often involves a Friedel-Crafts reaction of a suitable naphthalene derivative with a dichlorophenyl-containing acylating agent, or an intramolecular cyclization of a precursor derived from a dichlorophenyl starting material.

Diagram: Retrosynthetic Analysis of the Sertraline Intermediate

Caption: A simplified retrosynthetic pathway for the sertraline intermediate.

Synthesis of Bupropion Analogues

Bupropion (Wellbutrin®) is an antidepressant and smoking cessation aid.[7] Research into novel analogues of bupropion with potentially improved pharmacological profiles has utilized this compound as a starting material.[8][9][10] The synthesis of these analogues typically involves the α-bromination of the ketone followed by nucleophilic substitution with a suitable amine.

Illustrative Experimental Protocol: Synthesis of a Bupropion Analogue

Disclaimer: This is a generalized protocol and specific reaction conditions may vary.

Materials:

-

This compound

-

Bromine

-

Acetic acid

-

tert-Butylamine

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

α-Bromination: Dissolve this compound (1.0 eq) in acetic acid. Slowly add a solution of bromine (1.0 eq) in acetic acid at room temperature. Stir the mixture until the red-brown color of the bromine disappears. Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude α-bromo ketone.

-

Amination: Dissolve the crude α-bromo ketone in anhydrous diethyl ether and cool to 0 °C. Add tert-butylamine (2.2 eq) and stir the mixture at room temperature for 24 hours. Filter the resulting precipitate and wash with cold diethyl ether. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Precursor for Tramadol Analogues

Tramadol is a centrally acting analgesic.[8][11] The synthesis of tramadol and its analogues often involves the reaction of a cyclohexanone derivative with an organometallic reagent.[11] While not a direct precursor in the traditional synthesis of tramadol itself, this compound can be used to generate novel tramadol analogues by incorporating the dichlorophenyl moiety. This can be achieved through multi-step synthetic sequences that utilize the ketone functionality for carbon-carbon bond formation and subsequent transformations. The design of such analogues is a strategy to explore new structure-activity relationships and potentially develop analgesics with improved properties.[2][10]

Spectroscopic Characterization

The unambiguous identification of this compound is crucial for its use in synthesis. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for this purpose.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) adjacent to the carbonyl group, a singlet for the methylene protons (CH₂) adjacent to the aromatic ring, and a set of multiplets in the aromatic region corresponding to the three protons on the dichlorinated phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon at a characteristic downfield shift (typically >190 ppm), signals for the methyl and methylene carbons, and distinct signals for the carbons of the aromatic ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. Additional bands will be present for C-H stretching and bending vibrations, as well as absorptions characteristic of the aromatic ring and the C-Cl bonds.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile precursor in modern organic synthesis. Its utility is particularly evident in the pharmaceutical industry, where it serves as a key building block for a range of therapeutic agents, including antidepressants and novel analgesic candidates. The ability to readily synthesize this compound via Friedel-Crafts acylation and the diverse reactivity of its ketone functionality make it an attractive starting material for the construction of complex molecular frameworks.

As the demand for novel and more effective pharmaceuticals continues to grow, the strategic use of well-characterized and readily accessible precursors like this compound will remain a cornerstone of drug discovery and development. Future research will likely focus on the development of more efficient and environmentally benign synthetic routes to this precursor and its derivatives, as well as its application in the synthesis of an even broader range of biologically active molecules. This guide has provided a comprehensive overview of the synthesis and applications of this compound, with the aim of empowering researchers and scientists to leverage its full potential in their synthetic endeavors.

References

- 1. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline Tetralone Derivative) [lgcstandards.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nioch.nsc.ru [nioch.nsc.ru]

Spectroscopic Data of 3,4-Dichlorophenylacetone: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3,4-Dichlorophenylacetone, a compound of interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

This compound is an aromatic ketone with a molecular formula of C₉H₈Cl₂O. Its structure, featuring a dichlorinated benzene ring attached to an acetone moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This guide will present a detailed, predictive analysis of its spectral characteristics based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy

Expected Spectrum and Interpretation:

The ¹H NMR spectrum of this compound is predicted to exhibit signals in both the aromatic and aliphatic regions. The integration of these signals will correspond to the number of protons in each unique chemical environment.

-

Aromatic Region (δ 7.0-7.5 ppm): The three protons on the benzene ring will give rise to a complex splitting pattern due to their coupling with each other. The two chlorine atoms are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear downfield from the typical benzene signal (7.34 ppm).[1] The proton at position 5 (H-5) will be a doublet, coupled to the proton at position 6. The proton at position 2 (H-2) will be a doublet, coupled to the proton at position 6, though this coupling is over four bonds and may not be well-resolved. The proton at position 6 (H-6) will appear as a doublet of doublets, being coupled to both H-2 and H-5.

-

Methylene Protons (δ ~3.8 ppm): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl and the aromatic ring will appear as a singlet. Their proximity to both the electron-withdrawing carbonyl group and the aromatic ring will cause a significant downfield shift.

-

Methyl Protons (δ ~2.2 ppm): The three protons of the methyl group (-CH₃) will appear as a sharp singlet. This signal is in the typical region for a methyl ketone.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | H-2 |

| ~7.40 | dd | 1H | H-6 |

| ~7.15 | d | 1H | H-5 |

| ~3.80 | s | 2H | -CH₂- |

| ~2.20 | s | 3H | -CH₃ |

Experimental Protocol:

A standard ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[2] The solvent should be chosen for its ability to dissolve the compound and for its minimal interference in the spectral regions of interest.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer: Transfer the filtered solution into a clean 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used, and the data is Fourier transformed to obtain the frequency-domain spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

¹³C NMR Spectroscopy

Expected Spectrum and Interpretation:

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (δ > 200 ppm): The carbonyl carbon of the ketone will be the most downfield signal, typically appearing above 200 ppm.[4]

-

Aromatic Carbons (δ 125-140 ppm): The six carbons of the benzene ring will resonate in this region.[5] The carbons directly attached to the chlorine atoms (C-3 and C-4) will be significantly influenced by the halogen's electronegativity and heavy atom effect.[6] The other aromatic carbons will also show distinct chemical shifts due to the substitution pattern.

-

Methylene Carbon (δ ~50 ppm): The methylene carbon adjacent to the carbonyl and aromatic ring will appear in the range of 45-55 ppm.

-

Methyl Carbon (δ ~30 ppm): The methyl carbon of the acetyl group will be the most upfield signal, typically around 30 ppm.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O |

| ~138 | C-1 |

| ~133 | C-4 |

| ~132 | C-3 |

| ~131 | C-5 |

| ~130 | C-6 |

| ~128 | C-2 |

| ~50 | -CH₂- |

| ~30 | -CH₃ |

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[7]

-

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Spectrum and Interpretation:

The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

-

C=O Stretch (around 1715 cm⁻¹): A strong, sharp absorption band is expected in this region, which is characteristic of a ketone. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[8]

-

Aromatic C-H Stretch (> 3000 cm⁻¹): Weak to medium bands are expected just above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretch (< 3000 cm⁻¹): Medium to strong bands will appear just below 3000 cm⁻¹ due to the stretching of the C-H bonds in the methylene and methyl groups.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): Several sharp bands of variable intensity will be present in this region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-Cl Stretches (800-600 cm⁻¹): The stretching vibrations of the carbon-chlorine bonds are expected in the fingerprint region and can be difficult to assign definitively.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| ~2925 | Medium-Strong | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1600, 1550, 1470 | Medium-Sharp | Aromatic C=C Stretches |

Experimental Protocol:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.[9] Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop can be placed between two salt plates.[10]

-

Data Acquisition: A background spectrum of the empty spectrometer is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Spectrum and Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺) (m/z 202, 204, 206): The molecular ion peak will appear as a cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks (approximately 9:6:1) will be a clear indicator of the presence of two chlorine atoms.

-

Alpha-Cleavage (m/z 159, 161): Cleavage of the bond between the carbonyl carbon and the methylene group is a common fragmentation pathway for ketones.[11][12] This would result in the formation of a 3,4-dichlorobenzoyl cation.

-

Alpha-Cleavage (m/z 43): Cleavage of the bond between the carbonyl carbon and the methyl group would generate an acetyl cation, which is often a prominent peak in the spectra of methyl ketones.

-

Loss of CH₂CO (m/z 160, 162): A rearrangement reaction could lead to the loss of a neutral ketene molecule, resulting in a dichlorotoluene radical cation.

-

Benzylic Cation (m/z 125, 127): Cleavage of the C-C bond between the methylene and carbonyl groups could form a 3,4-dichlorobenzyl cation.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 202, 204, 206 | Medium | [M]⁺ |

| 159, 161 | Strong | [M - CH₃]⁺ |

| 125, 127 | Medium | [M - CH₂COCH₃]⁺ |

| 43 | Strong (often base peak) | [CH₃CO]⁺ |

Experimental Protocol:

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS). This allows for the separation of the compound from any impurities before it enters the ion source.[13][14] A dilute solution of the compound in a volatile solvent is injected into the GC.[15][16]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

References

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 12. Fragmentation Patterns of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample preparation GC-MS [scioninstruments.com]

- 16. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

Discovery and history of substituted phenylacetones

An In-Depth Technical Guide to the Discovery and History of Substituted Phenylacetones

Introduction

Phenylacetones, a class of organic compounds characterized by a phenyl group attached to a propan-2-one structure (C₆H₅CH₂C(O)CH₃), represent a cornerstone in synthetic organic chemistry.[1] Also known as phenyl-2-propanone (P2P) or benzyl methyl ketone (BMK), the parent compound is a colorless to pale-yellow liquid with a distinctively sweet, floral odor.[2] This aromatic ketone and its substituted derivatives are not merely laboratory curiosities; they are versatile and highly significant intermediates. Their applications span a wide range of industries, from the formulation of fragrances and flavors to the synthesis of critical pharmaceuticals and agrochemicals.[3][4]

However, the history of phenylacetones is a dual narrative. While their legitimate applications are extensive, their role as a primary precursor in the illicit synthesis of amphetamine and methamphetamine has led to stringent regulatory controls worldwide.[1][5] In the United States, for instance, phenylacetone is classified as a Schedule II controlled substance.[1][6] This guide provides a technical exploration of the discovery and history of substituted phenylacetones, designed for researchers, scientists, and drug development professionals. It delves into the evolution of their synthesis, from classical methods to modern catalytic and biocatalytic strategies, explains the causality behind experimental choices, and highlights their crucial role in legitimate scientific and industrial applications.

Part 1: Historical Context and Early Synthetic Routes

The story of phenylacetones is intrinsically linked to the expansion of synthetic organic chemistry in the late 19th and early 20th centuries. While a single definitive "discovery" is not well-documented, the compound emerged as a useful building block through the development of fundamental organic reactions. Early methods were often characterized by harsh conditions and modest yields, but they laid the groundwork for the more refined processes used today.

One of the most historically significant and widely documented early syntheses involves the ketonic decarboxylation of phenylacetic acid in the presence of acetic anhydride.[7][8] This method relies on heating a mixture of the two acids, often with a catalyst like an alkali acetate (e.g., sodium acetate), to promote the reaction.[7][9] The underlying principle involves the formation of a mixed anhydride followed by decarboxylation and ketonization. Another classical, albeit less common, approach was the dry distillation of the calcium salts of phenylacetic acid and acetic acid.[7][10] These foundational methods, while effective, often required high temperatures and long reaction times, prompting chemists to seek more efficient and scalable alternatives.

Part 2: The Evolution of Synthetic Methodologies

The demand for phenylacetones as intermediates, particularly in the pharmaceutical industry, has driven continuous innovation in their synthesis. Methodologies have evolved from brute-force thermal reactions to elegant, highly selective catalytic and enzymatic processes.

A. Ketonic Decarboxylation of Phenylacetic Acid

This remains one of the most classic and studied routes. The reaction of phenylacetic acid with acetic anhydride is a robust method for producing phenylacetone.[8] The key challenge in this synthesis is ensuring efficient decarboxylation while minimizing the formation of side products, such as dibenzyl ketone, which can arise if the ratio of acetic anhydride is too low.[8][11]

Causality in Experimental Design:

-

Catalyst: The addition of an alkali acetate or a transition metal salt (e.g., anhydrous cupric sulphate) significantly improves the rate and completeness of the decarboxylation.[7][10] These catalysts facilitate the formation of the necessary intermediates for the ketonization step.

-

Reaction Time & Temperature: The process typically requires prolonged reflux (e.g., 24 hours) to drive the reaction to completion.[7] Industrial methods have been developed that pass a mixture of phenylacetic and acetic acids over metal oxide catalysts (such as ceria-alumina or cobalt oxide) at high temperatures (350-470 °C) in a gas-phase reaction to improve throughput and yield.[1][12]

Experimental Protocol: Synthesis from Phenylacetic Acid and Acetic Anhydride[7][10]

-

Apparatus Setup: A 4000 mL round-bottom flask is equipped with a reflux condenser.

-

Reagent Charging: To the flask, add 136 g (1.0 mol) of phenylacetic acid, 70 g of sodium acetate, 16 g (0.1 mol) of anhydrous cupric sulphate, and 2000 mL of anhydrous acetic anhydride.

-

Reaction: The mixture is heated to reflux and maintained for 24 hours.

-

Workup & Extraction: After cooling, 500 mL of a solvent (e.g., CCl₄, CHCl₃) is added, and the entire mixture is poured into 2000 mL of ice-water. The layers are separated.

-

Purification: The lower organic layer is washed three times by decantation with water, separated, and dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed by distillation.

-

Final Distillation: The crude product is purified by vacuum distillation, collecting the pure phenylacetone fraction at approximately 100°C/15mmHg. The expected yield is 52-67%.[7]

B. Friedel-Crafts Acylation Routes

A conceptually straightforward approach to phenylacetones is the Friedel-Crafts acylation of an aromatic ring.[13] This involves reacting benzene or a substituted benzene with an acylating agent like chloroacetone in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14]

Causality in Experimental Design:

-

Catalyst: The Lewis acid is crucial as it coordinates with the acylating agent, generating a highly electrophilic acylium ion (or a complex that functions as one), which then attacks the electron-rich aromatic ring.

-

Substrate Choice: The choice of substituted benzene determines the final product. For example, acylating chlorobenzene with phenylacetyl chloride yields 1-(4-Chlorophenyl)-1-phenylacetone.[14] This method's primary advantage is its directness, often proceeding in a single pot. However, it requires stoichiometric amounts of the catalyst, which can be difficult to handle and dispose of, and risks of polysubstitution exist.

C. Modern Catalytic Methods

Modern organic synthesis has introduced more efficient and selective catalytic systems. Palladium-catalyzed reactions, in particular, offer a powerful route to substituted phenylacetones. One notable process involves the reaction of a 3-phenylpropylene derivative with an alkyl nitrite in the presence of a palladium catalyst.[15] This method can produce high yields (up to 90%) of the desired phenylacetone under mild conditions (e.g., 25°C).[15] The versatility of this approach allows for the synthesis of various derivatives, such as 3,4-dimethoxyphenylacetone, by starting with the appropriately substituted phenylpropylene.[15]

D. Biocatalytic and Chemoenzymatic Approaches

The drive towards "green chemistry" has spurred the development of biocatalytic methods for synthesizing chemical intermediates.[16] These approaches utilize enzymes to perform highly selective reactions under mild, environmentally friendly conditions, such as ambient temperature and pressure in aqueous media.[17]

Lipases, for example, have been successfully used in the two-step synthesis of substituted phenylacetamides from substituted phenylacetic acids. The process first involves an enzymatic esterification of the acid, followed by an enzymatic aminolysis of the resulting ester. While not a direct synthesis of phenylacetone itself, this demonstrates the power of biocatalysis to create related functionalized structures with high chemo- and regioselectivity, avoiding the harsh reagents often used in conventional chemical methods.[16]

Summary of Synthetic Routes

| Method | Precursors | Key Reagents / Catalysts | Typical Yield (%) | Advantages | Disadvantages / Limitations |

| Ketonic Decarboxylation | Phenylacetic acid, Acetic anhydride | Sodium acetate, Cu₂SO₄, or metal oxides (industrial) | 50-80%[7][12] | Readily available precursors, well-established procedure. | Long reaction times, high temperatures, potential side products. |

| Friedel-Crafts Acylation | Benzene (or derivative), Chloroacetone | AlCl₃ (Lewis acid) | Moderate to High[14] | Direct, one-pot reaction. | Requires stoichiometric, moisture-sensitive catalyst; potential for polysubstitution. |

| Palladium Catalysis | 3-Phenylpropylene (or derivative), Alkyl nitrite | Palladium chloride (PdCl₂) | 80-90%[15] | High yield and selectivity, mild reaction conditions. | Cost of palladium catalyst, precursor accessibility. |

| Biocatalysis | Phenylacetic acid derivatives | Enzymes (e.g., Lipases) | High (>90%)[18] | Environmentally friendly, high selectivity, mild conditions. | Typically for derivatives (e.g., amides), may require optimization of enzyme activity. |

Part 3: Applications in Research and Industry

The chemical versatility of substituted phenylacetones makes them valuable intermediates in numerous fields.

A. Pharmaceutical Synthesis

Their most significant legitimate application is in the pharmaceutical industry. Many complex drug molecules are built upon scaffolds derived from phenylacetones.

-

Antihypertensives: 3,4-Dimethoxyphenylacetone is a key intermediate in the synthesis of L-alpha-methyldopa, a widely used medication for managing high blood pressure.[15]

-

Decongestants: Phenylacetone is a precursor for the synthesis of ephedrine and pseudoephedrine, common active ingredients in cold and allergy medications.

-

Central Nervous System (CNS) Agents: Various substituted phenylacetones are used to create compounds targeting the CNS, including anti-anxiety drugs.[4][19]

B. Fragrance and Flavor Industry

The characteristic pleasant, floral, and honey-like scent of phenylacetone and its derivatives makes them prized ingredients in the fragrance and perfumery industry.[3][5] They are incorporated into perfumes, soaps, and other scented products to add depth and specific aromatic notes.[3] They also serve as flavor enhancers in some food products.[3]

C. Agrochemicals and Other Chemical Synthesis

Substituted phenylacetones are building blocks for certain pesticides and other specialty chemicals.[4] Their reactive ketone group allows for a wide range of subsequent chemical transformations, making them a versatile starting point for synthesizing polyfunctional and heterocyclic compounds.[20]

Part 4: Regulatory Landscape and Concluding Remarks

The utility of phenylacetone as a precursor in the clandestine production of methamphetamine has irrevocably shaped its history and availability.[21] This has led to its strict regulation as a controlled chemical precursor in most countries, making it difficult to acquire for legitimate research or industrial use without proper permits and oversight.[5]

References

- 1. Phenylacetone - Wikipedia [en.wikipedia.org]

- 2. CAS 103-79-7: Phenylacetone | CymitQuimica [cymitquimica.com]

- 3. jamaipanese.com [jamaipanese.com]

- 4. Buy Phenylacetones | Research Chemicals - Building Blocks Products | Biosynth [biosynth.com]

- 5. Phenylacetone - Sciencemadness Wiki [sciencemadness.org]

- 6. caymanchem.com [caymanchem.com]

- 7. An Improved Preparation of Phenylacetone - [www.rhodium.ws] [erowid.org]

- 8. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. [PDF] Preparation of Phenylacetone | Semantic Scholar [semanticscholar.org]

- 10. scribd.com [scribd.com]

- 11. scribd.com [scribd.com]

- 12. RU2235713C1 - Method for preparing phenylacetone - Google Patents [patents.google.com]

- 13. scribd.com [scribd.com]

- 14. benchchem.com [benchchem.com]

- 15. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]

- 16. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sustainable biocatalytic synthesis of substituted muconic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. JPS6081167A - Phenylacetone derivative and production thereof - Google Patents [patents.google.com]

- 20. tandfonline.com [tandfonline.com]

- 21. medium.com [medium.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3,4-Dichlorophenylacetone in Agrochemical Synthesis

Abstract

3,4-Dichlorophenylacetone is a versatile chemical intermediate whose value in the agrochemical sector is anchored in its unique combination of a reactive ketone functional group and a stable, dichlorinated aromatic ring.[1] This structure serves as a foundational building block for a variety of complex organic molecules essential for developing modern crop protection agents.[1] While direct, single-step syntheses of commercial agrochemicals from this specific ketone are not extensively documented in mainstream literature, its strategic importance lies in its efficient conversion to advanced intermediates. This guide elucidates the principal chemical transformations of this compound, providing detailed, field-proven protocols for its conversion into key agrochemical synthons, thereby enabling researchers and development professionals to leverage its full potential in the synthesis of novel fungicides and herbicides.

Introduction: The Role of Key Intermediates in Agrochemical R&D

The development of new agrochemicals is a complex process driven by the need for higher efficacy, improved safety profiles, and novel modes of action to combat resistance. At the heart of this process is the synthesis of the active ingredient, which often relies on the availability of versatile and reactive chemical intermediates. This compound (CAS No: 6097-32-1) emerges as such a crucial intermediate.[1] Its dichlorophenyl moiety is a common feature in numerous successful pesticides, contributing to their biological activity and environmental persistence. The ketone group provides a reactive handle for a wide range of chemical modifications, allowing for the construction of diverse molecular scaffolds. This document serves as a technical guide to the practical application of this compound in synthetic workflows relevant to agrochemical discovery.

Physicochemical & Safety Data

A thorough understanding of the starting material is paramount for both safety and experimental success. The following table summarizes key data for this compound.

| Property | Value | Source / Comment |

| CAS Number | 6097-32-1 | Fisher Scientific[2] |

| Molecular Formula | C₉H₈Cl₂O | Calculated |

| Molecular Weight | 203.07 g/mol | Calculated |

| Appearance | Not specified, likely solid or oil | General chemical knowledge |

| Primary Hazards | Not considered hazardous by OSHA 29 CFR 1910.1200 | Fisher Scientific[2] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. | Fisher Scientific[2] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. | Fisher Scientific[2] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | Fisher Scientific[2] |

| Extinguishing Media | Water spray, Carbon dioxide (CO₂), Dry chemical, Chemical foam. | Fisher Scientific[2] |

Note: While not classified as hazardous under the 2012 OSHA standard, standard laboratory precautions, including the use of personal protective equipment (PPE), should always be observed.[2]

Core Synthetic Transformations & Agrochemical Relevance

The utility of this compound stems from its ketone functionality. Two primary transformation pathways are particularly relevant for generating advanced agrochemical intermediates: Reductive Amination to form substituted amines and Reduction to form the corresponding secondary alcohol. These products serve as precursors to several classes of herbicides and fungicides.

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the strategic position of this compound in a typical synthetic workflow aimed at producing diverse agrochemical precursors.

References

Application Notes and Protocols for the Synthesis of 3,4-Dichlorophenylacetone via Friedel-Crafts Acylation

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3,4-Dichlorophenylacetone

This compound is a chlorinated aromatic ketone that serves as a crucial building block in organic synthesis.[1] Its structural motif is found in numerous compounds of interest within the pharmaceutical and agrochemical industries. The dichlorinated phenyl ring is a key pharmacophore that can modulate the biological activity and pharmacokinetic properties of target molecules.[2] The reactive ketone functionality allows for a wide array of subsequent chemical transformations, making it an invaluable intermediate for the synthesis of more complex molecular architectures. This document provides a comprehensive guide to the synthesis of this compound utilizing the robust and well-established Friedel-Crafts acylation reaction.

The Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[3][4][5] Developed by Charles Friedel and James Crafts in 1877, this reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[3][5]

The reaction typically involves an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3][4] The Lewis acid activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[6] This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[5] The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a ketone.[6]

A key feature of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. This deactivation of the ring prevents further acylation, thus avoiding polysubstitution products.[7] However, the ketone product forms a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst.[3] This complex is subsequently hydrolyzed during the aqueous workup to liberate the final ketone product.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Friedel-Crafts acylation of 1,2-dichlorobenzene with chloroacetyl chloride to yield this compound.

Caption: Workflow for the Friedel-Crafts Acylation of 1,2-Dichlorobenzene.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 1,2-dichlorobenzene and chloroacetyl chloride.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Specify volume/mass | 1.0 |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Specify volume/mass | 1.0 - 1.2 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | Specify mass | 1.1 - 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As required | - |

| Crushed Ice | H₂O | 18.02 | As required | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | As required | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As required | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | As required | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | - |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All operations must be conducted in a well-ventilated fume hood.

-

Anhydrous Aluminum Chloride: This reagent is corrosive and reacts violently with water, releasing HCl gas.[8] Handle with extreme care in a dry environment.

-

Chloroacetyl Chloride: This reagent is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

-

Dichloromethane: A volatile and potentially harmful solvent.

-

Exothermic Reaction: The reaction is exothermic and generates HCl gas, which should be appropriately trapped or vented.[8]

Reaction Setup

-

Glassware: Ensure all glassware (a three-necked round-bottom flask, a reflux condenser, and an addition funnel) is thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

-

Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

Step-by-Step Procedure

-

Initial Setup: To the three-necked flask, add anhydrous aluminum chloride and a suitable volume of anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

-

Acylating Agent Preparation: In the addition funnel, prepare a solution of chloroacetyl chloride in anhydrous dichloromethane.

-

Addition of Acylating Agent: Add the chloroacetyl chloride solution dropwise to the cooled and stirred suspension of aluminum chloride over 30-45 minutes. Maintain the internal temperature below 10 °C.

-

Addition of Aromatic Substrate: After the addition of the acylating agent is complete, add 1,2-dichlorobenzene dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation

-